molecular formula C13H16O2 B13966521 2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- CAS No. 162052-10-0

2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-

Cat. No.: B13966521
CAS No.: 162052-10-0
M. Wt: 204.26 g/mol
InChI Key: XBFCYLMBPFWJAF-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclopentene ring with a hydroxyl group and a phenylmethoxy methyl substituent. It is used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenylmethoxy substituent play crucial roles in its reactivity and binding affinity to various enzymes and receptors . These interactions can lead to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]- is unique due to the presence of both the hydroxyl and phenylmethoxy groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

162052-10-0

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(phenylmethoxymethyl)cyclopent-2-en-1-ol

InChI

InChI=1S/C13H16O2/c14-13-7-6-12(8-13)10-15-9-11-4-2-1-3-5-11/h1-5,8,13-14H,6-7,9-10H2

InChI Key

XBFCYLMBPFWJAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1O)COCC2=CC=CC=C2

Origin of Product

United States

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